molecular formula C13H17N3 B6142609 2-[4-(3,5-二甲基-1H-吡唑-1-基)苯基]乙胺 CAS No. 616879-04-0

2-[4-(3,5-二甲基-1H-吡唑-1-基)苯基]乙胺

货号 B6142609
CAS 编号: 616879-04-0
分子量: 215.29 g/mol
InChI 键: LBJNLRDAEIHAJO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound you mentioned is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities .


Molecular Structure Analysis

Pyrazole derivatives are characterized by a five-membered ring structure with two nitrogen atoms. The specific structure of “2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine” would depend on the arrangement of the atoms and the specific functional groups attached to the ring .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including nucleophilic addition and dehydration processes, resulting in the formation of new compounds .

科学研究应用

合成和配体开发

  • Olguín 和 Brooker (2011) 的一项研究探讨了 4-苯基-1H-吡唑的合成,包括 3,5-二甲基-1H-吡唑的衍生物,作为生成不对称亚胺配体和混合金属多核配合物的头部单元。这些配体在催化和配位化学中具有潜在应用 (Olguín & Brooker, 2011)

聚合物材料改性

  • Aly 和 El-Mohdy (2015) 报告了使用各种胺化合物(包括 2-氨基-3-(4-羟苯基)丙酸和 3,5-二甲基-1H-吡唑的衍生物)对聚乙烯醇/丙烯酸水凝胶进行改性。这些改性旨在增强水凝胶的热稳定性和生物活性,与医药应用相关 (Aly & El-Mohdy, 2015)

聚合催化

  • Obuah 等人 (2014) 的研究涉及在镍 (II) 催化的乙烯低聚和聚合中使用吡唑胺配体,包括源自 3,5-二甲基吡唑的配体。配体的结构影响产物,突出了它们在微调聚合物性能中的作用 (Obuah et al., 2014)

杂环化合物的合成

  • Bondavalli 等人 (1992) 合成了具有各种活性的 2-取代 4-苯基-5-(3,5-二苯基-1H-吡唑-1-基)嘧啶,展示了吡唑衍生物在生成生物活性杂环化合物中的多功能性 (Bondavalli et al., 1992)

光谱和晶体学研究

  • Hayvalı 等人 (2010) 对源自 3,5-二甲基-1H-吡唑的席夫碱配体进行了光谱、分光光度和晶体学研究,深入了解了这些化合物的结构和电子性质 (Hayvalı, Unver, & Svoboda, 2010)

分子结构研究

  • Shawish 等人 (2021) 合成了并分析了包含吡唑/哌啶/苯胺部分的 s-三嗪衍生物的分子结构,包括那些具有 3,5-二甲基-1H-吡唑的结构,强调了这些化合物在材料科学中的重要性 (Shawish et al., 2021)

作用机制

Target of Action

The primary targets of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects.

Mode of Action

The compound interacts with its targets through a process that involves molecular docking . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine may have a similar mode of action.

Biochemical Pathways

It is known that the compound has potent antileishmanial and antimalarial activities . This suggests that it may interfere with the life cycle of Leishmania and Plasmodium species, disrupting their ability to infect host cells and multiply.

Pharmacokinetics

A similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization

Result of Action

The compound has been shown to have superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Action Environment

The action, efficacy, and stability of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, which in turn can influence its bioavailability and efficacy

安全和危害

The safety and hazards associated with “2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine” would depend on its specific structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

未来方向

The development of new pyrazole derivatives with enhanced biological activities is a promising area of research. These compounds could potentially be used in the development of new drugs for the treatment of various diseases .

生化分析

Biochemical Properties

2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including catecholase, which is involved in the oxidation of catechol to o-quinone . The interaction with catecholase is facilitated by the coordination of the pyrazole nitrogen atoms to the metal ions in the enzyme’s active site. Additionally, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine can form complexes with copper(II) ions, enhancing its catalytic activity . These interactions highlight the compound’s potential as a ligand in metalloenzyme studies.

Cellular Effects

The effects of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of acetylcholinesterase, an enzyme crucial for the hydrolysis of acetylcholine in the nervous system . By inhibiting acetylcholinesterase, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine can affect neurotransmission and potentially alter cellular responses. Furthermore, the compound’s interaction with reactive oxygen species (ROS) suggests a role in oxidative stress regulation, impacting cellular components such as lipids, proteins, and DNA .

Molecular Mechanism

At the molecular level, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine exerts its effects through various binding interactions and enzyme modulations. The compound’s pyrazole ring allows it to bind to metal ions, forming stable complexes that can inhibit or activate enzymatic functions . For example, its interaction with copper(II) ions in catecholase enhances the enzyme’s catalytic efficiency . Additionally, the compound’s ability to inhibit acetylcholinesterase is attributed to its binding to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby influencing neurotransmission . These molecular interactions underscore the compound’s potential in biochemical and pharmacological applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine have been studied over time to assess its stability and long-term impact on cellular functions. The compound has demonstrated stability under various conditions, maintaining its biochemical activity over extended periods

Dosage Effects in Animal Models

The effects of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine vary with dosage in animal models. At lower doses, the compound has been observed to enhance enzymatic activities and improve cellular functions . At higher doses, it can exhibit toxic effects, including oxidative stress and disruption of normal cellular processes . These findings highlight the importance of dosage optimization in potential therapeutic applications to minimize adverse effects while maximizing benefits.

Metabolic Pathways

2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism involves its conversion into different metabolites, which can further participate in biochemical reactions . The interaction with enzymes such as catecholase and acetylcholinesterase indicates its role in oxidative and neurotransmitter pathways . These metabolic interactions can influence the overall metabolic flux and levels of key metabolites in cells.

Transport and Distribution

The transport and distribution of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interaction with transport proteins facilitates its distribution to various cellular compartments . Studies have shown that the compound can accumulate in specific tissues, potentially enhancing its localized effects .

Subcellular Localization

The subcellular localization of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine is crucial for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Its presence in the nucleus suggests a potential role in regulating gene expression, while its cytoplasmic localization allows it to participate in metabolic and signaling pathways . Post-translational modifications and targeting signals may further influence its subcellular distribution and activity.

属性

IUPAC Name

2-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-10-9-11(2)16(15-10)13-5-3-12(4-6-13)7-8-14/h3-6,9H,7-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJNLRDAEIHAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CCN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

616879-04-0
Record name 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。